molecular formula C2HBrCl2N2S B11874252 3-Bromo-5-chloro-1,2,4-thiadiazole hydrochloride

3-Bromo-5-chloro-1,2,4-thiadiazole hydrochloride

Cat. No.: B11874252
M. Wt: 235.92 g/mol
InChI Key: NYAWERLAQPCXHO-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-1,2,4-thiadiazole hydrochloride is a heterocyclic organic compound with the molecular formula C2BrClN2S. It is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science. The compound is characterized by the presence of bromine, chlorine, and sulfur atoms within a thiadiazole ring structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-1,2,4-thiadiazole hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-chloro-1,2,4-thiadiazole with bromine in the presence of a suitable solvent. The reaction is carried out at a temperature range of 0-5°C to ensure the selective bromination of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-1,2,4-thiadiazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted thiadiazoles, sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-5-chloro-1,2,4-thiadiazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-1,2,4-thiadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1,2,4-thiadiazole
  • 5-Chloro-1,2,4-thiadiazole
  • 3,5-Dichloro-1,2,4-thiadiazole

Uniqueness

3-Bromo-5-chloro-1,2,4-thiadiazole hydrochloride is unique due to the presence of both bromine and chlorine atoms within the thiadiazole ring. This dual halogenation imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications. Its reactivity and versatility in chemical reactions set it apart from other similar compounds .

Properties

Molecular Formula

C2HBrCl2N2S

Molecular Weight

235.92 g/mol

IUPAC Name

3-bromo-5-chloro-1,2,4-thiadiazole;hydrochloride

InChI

InChI=1S/C2BrClN2S.ClH/c3-1-5-2(4)7-6-1;/h;1H

InChI Key

NYAWERLAQPCXHO-UHFFFAOYSA-N

Canonical SMILES

C1(=NSC(=N1)Cl)Br.Cl

Origin of Product

United States

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